10,11-Dihydrocarbamazepin
Übersicht
Beschreibung
10,11-Dihydrocarbamazepine is an organic compound and an active metabolite of Oxcarbazepine . Oxcarbazepine, an antiepileptic drug (AED), is used to treat partial seizures either as monotherapy or adjunctive therapy . When administered, Oxcarbazepine is rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which likely contributes to its anticonvulsant efficacy.
Wissenschaftliche Forschungsanwendungen
Die Verbindung findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Medizin: Als aktiver Metabolit von Oxcarbazepin spielt 10,11-Dihydrocarbamazepin eine entscheidende Rolle bei der Behandlung von Epilepsie. Forscher untersuchen weiterhin sein therapeutisches Potenzial und sein Sicherheitsprofil.
Biologie: Untersuchungen zu seinen Auswirkungen auf neuronale Signalwege und Ionenkanäle tragen zu unserem Verständnis von Antikonvulsivmechanismen bei.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, ist noch Gegenstand aktueller Forschung. Es ist wahrscheinlich, dass es mit spannungsgesteuerten Natriumkanälen interagiert, ähnlich wie Oxcarbazepin. Weitere Studien sind erforderlich, um seine molekularen Ziele und Signalwege aufzuklären.
Wirkmechanismus
Target of Action
10,11-Dihydrocarbamazepine is the active metabolite of Oxcarbazepine . It is primarily targeted at the central nervous system, where it exhibits its anticonvulsant efficacy .
Mode of Action
It is believed to work by inhibiting voltage-sensitive sodium channels, which leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of propagation of synaptic impulses . This inhibition of neuronal firing helps to prevent the rapid, repetitive firing of neurons that leads to seizures.
Biochemical Pathways
10,11-Dihydrocarbamazepine is a metabolite of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to 10,11-Dihydrocarbamazepine in the liver . The main metabolic pathway is catalyzed by cytochrome P450, CYP3A4, and CYP2C8 enzymes .
Pharmacokinetics
Oxcarbazepine is a prodrug that is almost immediately and completely metabolized to 10,11-Dihydrocarbamazepine . The elimination half-life is approximately 2 hours for Oxcarbazepine and 7 to 11 hours for 10,11-Dihydrocarbamazepine . This suggests that 10,11-Dihydrocarbamazepine has a relatively long duration of action, which is beneficial for maintaining therapeutic drug levels.
Result of Action
The result of 10,11-Dihydrocarbamazepine’s action is the reduction of seizure activity. By stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, it helps to prevent the rapid, repetitive firing of neurons that leads to seizures .
Action Environment
The action of 10,11-Dihydrocarbamazepine can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect how 10,11-Dihydrocarbamazepine is metabolized and how effectively it works . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s efficacy and safety .
Biochemische Analyse
Biochemical Properties
10,11-Dihydrocarbamazepine is involved in biochemical reactions as a metabolite of Oxcarbazepine . It interacts with enzymes such as cytochrome P450, CYP3A4, and CYP2C8 . The nature of these interactions involves the conversion of Oxcarbazepine to 10,11-Dihydrocarbamazepine .
Cellular Effects
The specific cellular effects of 10,11-Dihydrocarbamazepine are not well-documented in the literature. As a metabolite of Oxcarbazepine, it is likely to share some of its parent compound’s effects on cells. Oxcarbazepine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
10,11-Dihydrocarbamazepine exerts its effects at the molecular level primarily through its role as a metabolite of Oxcarbazepine .
Temporal Effects in Laboratory Settings
It has been observed that after 20 minutes of electrolysis time, both by-products 10,11-Dihydrocarbamazepine and 10,11-epoxycarbamazepine appeared at maximum concentrations of 343 and 144 μg/L then they were decreased to 17.2 and 9.8 μg/L, respectively, after 40 minutes .
Metabolic Pathways
10,11-Dihydrocarbamazepine is involved in the metabolic pathway of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to 10,11-Dihydrocarbamazepine . This process is catalyzed by enzymes such as cytochrome P450, CYP3A4, and CYP2C8 .
Vorbereitungsmethoden
Die synthetischen Wege für 10,11-Dihydrocarbamazepin sind nicht umfassend dokumentiert, aber es wird hauptsächlich als Verunreinigung während der Synthese von Dibenzazepin-Medikamenten gewonnen. Industrielle Produktionsverfahren, die speziell auf this compound abzielen, sind aufgrund seines Zwischenstatus begrenzt.
Analyse Chemischer Reaktionen
10,11-Dihydrocarbamazepin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht gut dokumentiert, aber weitere Forschungen sind erforderlich, um seine Reaktivität zu untersuchen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind noch Gegenstand der Untersuchung.
Vergleich Mit ähnlichen Verbindungen
Obwohl 10,11-Dihydrocarbamazepin Ähnlichkeiten mit anderen Carbamazepin-Derivaten aufweist, unterscheidet es sich durch seinen einzigartigen Stoffwechselweg und seine Antikonvulsivwirkung. Ähnliche Verbindungen sind Carbamazepin, Oxcarbazepin und andere Dibenzazepin-Derivate.
Eigenschaften
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189151 | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3564-73-6 | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCARBAMAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.